molecular formula C15H13NO B1448584 2-(Benzyloxy)-3-methylbenzonitrile CAS No. 1873082-84-8

2-(Benzyloxy)-3-methylbenzonitrile

Cat. No. B1448584
CAS RN: 1873082-84-8
M. Wt: 223.27 g/mol
InChI Key: AGJFOOLSLSCOLJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Specific physical and chemical properties of 2-(Benzyloxy)-3-methylbenzonitrile, such as melting point, boiling point, solubility, or spectral data, are not available in the literature .

Scientific Research Applications

Analytical and Synthetic Methods in Research

  • S-arylation of 2-mercaptobenzazoles highlighted efficient strategies for synthesizing 2-arylthio-benzazoles, indicating the relevance of cross-coupling reactions and their potential in generating compounds with diverse biological activities (Vessally et al., 2018).

  • Synthesis of Methyl-2-formyl benzoate review discusses synthetic routes for a bioactive precursor showing pharmacological activities, underscoring the significance of methyl-2-formyl benzoate as a precursor for pharmaceutical applications (Farooq & Ngaini, 2019).

Biological and Pharmacological Properties

  • Benzothiazoles in Drug Discovery explores the therapeutic potential of benzothiazole derivatives across various biological activities, emphasizing the structural simplicity and ease of synthesis for developing new chemical entities (Kamal et al., 2015).

  • Phenolic Antioxidants Review discusses the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants, providing insights into their widespread use and potential health impacts (Liu & Mabury, 2020).

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-methylbenzonitrile is not reported in the literature. The mechanism of action usually refers to how a compound interacts with biological systems, which is often studied for drugs or bioactive compounds .

properties

IUPAC Name

3-methyl-2-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-12-6-5-9-14(10-16)15(12)17-11-13-7-3-2-4-8-13/h2-9H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJFOOLSLSCOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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